1,1-Bis(ethylthio)-2-nitroethylene

Description

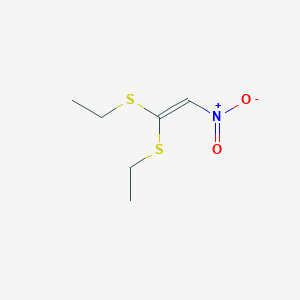

1,1-Bis(ethylthio)-2-nitroethylene (CAS: 19419-96-6, molecular formula: C₆H₁₁NO₂S₂) is a nitroethylene derivative featuring two ethylthio (-SCH₂CH₃) substituents at the 1-position and a nitro group at the 2-position . This compound serves as a versatile electrophilic building block in multicomponent reactions (MCRs) for synthesizing nitrogen- and sulfur-containing heterocycles, such as thiazolo[3,2-a]pyridines, spirooxindoles, and naphthyridines. Its reactivity stems from the electron-withdrawing nitro group, which activates the ethylene core for nucleophilic attacks, while the ethylthio groups modulate steric and electronic properties .

Properties

CAS No. |

19419-96-6 |

|---|---|

Molecular Formula |

C6H11NO2S2 |

Molecular Weight |

193.3 g/mol |

IUPAC Name |

1,1-bis(ethylsulfanyl)-2-nitroethene |

InChI |

InChI=1S/C6H11NO2S2/c1-3-10-6(11-4-2)5-7(8)9/h5H,3-4H2,1-2H3 |

InChI Key |

WQFYZWXFKNXUQD-UHFFFAOYSA-N |

SMILES |

CCSC(=C[N+](=O)[O-])SCC |

Canonical SMILES |

CCSC(=C[N+](=O)[O-])SCC |

Other CAS No. |

19419-96-6 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H11NO2S2

- Molecular Weight : 150.3 g/mol

- CAS Number : 19419-96-6

The compound features two ethylthio groups and a nitro group attached to an ethylene backbone, which contributes to its reactivity and potential applications in various chemical processes.

Analytical Chemistry

1,1-Bis(ethylthio)-2-nitroethylene has been effectively utilized in high-performance liquid chromatography (HPLC) for separation and analysis. The method involves the use of a reverse-phase HPLC column, specifically the Newcrom R1 column, which allows for the efficient isolation of this compound from complex mixtures. The mobile phase typically consists of acetonitrile and water, with phosphoric acid used for standard applications, while formic acid is preferred for mass spectrometry compatibility .

Pharmacokinetics and Toxicology

Research indicates that this compound can be analyzed for its pharmacokinetic properties. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound has also been evaluated for its toxicity profiles in various biological systems, providing insights into its safety and potential therapeutic uses .

Synthesis of Organic Compounds

The compound serves as an important intermediate in organic synthesis. It can be used to produce various derivatives that exhibit biological activities. For instance, it has been explored as a precursor in the synthesis of other sulfur-containing compounds that may have antimicrobial or antioxidant properties .

Case Study 1: HPLC Analysis Method Development

A study conducted by SIELC Technologies demonstrated the effectiveness of using this compound in HPLC methods for analyzing pharmaceutical compounds. The researchers optimized the mobile phase composition to enhance the separation efficiency and sensitivity of detection. This method has been adopted in laboratories for routine analysis of this compound in drug formulations .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment involving various species, researchers evaluated the acute toxicity of this compound. The results indicated varying levels of toxicity based on exposure routes (oral, dermal). This data is critical for understanding the environmental impact and safety regulations surrounding the use of this compound in industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Analytical Chemistry | HPLC separation | Effective isolation using Newcrom R1 column |

| Pharmacokinetics | ADME studies | Provides insights into absorption and metabolism |

| Organic Synthesis | Precursor for sulfur-containing compounds | Exhibits potential biological activities |

| Toxicology | Acute toxicity studies | Varying toxicity profiles across species |

Comparison with Similar Compounds

Comparison with Structural Analogs

The most closely related analogs of 1,1-bis(ethylthio)-2-nitroethylene are 1,1-bis(methylthio)-2-nitroethylene (CAS: 20667-12-3, C₅H₇NO₂S₂) and other nitroethylene derivatives with varying alkylthio substituents. Below is a detailed comparison based on reactivity, synthetic utility, and steric/electronic effects.

Structural and Electronic Differences

| Parameter | This compound | 1,1-Bis(methylthio)-2-nitroethylene |

|---|---|---|

| Molecular weight | 217.29 g/mol | 189.24 g/mol |

| Substituent size | Larger (ethyl groups) | Smaller (methyl groups) |

| Electron-donating effect | Slightly stronger (+I effect) | Moderate |

| Steric hindrance | Higher | Lower |

The stronger electron-donating effect of ethyl groups may slightly enhance the electron density at the ethylene core, though this is offset by the nitro group’s strong electron-withdrawing nature .

Reactivity in Multicomponent Reactions (MCRs)

(b) Base-Promoted Reactions

Steric Effects on Product Diversity

Stability and Handling

- Both compounds are sensitive to moisture and require anhydrous conditions.

- Ethylthio derivatives may exhibit marginally better solubility in nonpolar solvents due to longer alkyl chains .

Preparation Methods

Nucleophilic Alkylation of Precursors

The synthesis of 1,1-bis(ethylthio)-2-nitroethylene centers on the sequential alkylation of a nitroethylene backbone. The compound is derived from 2-nitroethene-1,1-dithiolate (PS), a reactive intermediate generated in situ. Two established methods dominate the literature:

Method A: Single-Phase Alkylation in Methanol/Water

This method involves a one-pot reaction in a polar solvent system:

-

Reagents : Sodium 2-nitroethene-1,1-dithiolate (PS), ethyl halide (e.g., ethyl iodide or bromide), methanol, water.

-

Conditions : Room temperature, 3–12 hours of stirring.

-

Mechanism : The PS anion undergoes nucleophilic attack by ethyl halide, forming the bis-ethylthio adduct.

-

Yield : 60–75% for ethyl derivatives, with lower yields attributed to competing hydrolysis.

Method B: Biphasic Alkylation with Phase-Transfer Catalysis

A more efficient approach employs a chloroform/water biphasic system:

-

Reagents : PS, ethyl halide, chloroform, tetrabutylammonium bromide (TBAB).

-

Conditions : Room temperature, 24–48 hours of stirring.

-

Mechanism : TBAB facilitates anion transfer to the organic phase, enhancing alkylation efficiency.

Detailed Protocol for Method B

Stepwise Procedure

-

Reaction Setup :

-

Dissolve 0.10 mol PS in 150 mL chloroform and 150 mL water.

-

Add 0.20 mol ethyl iodide dropwise under vigorous stirring.

-

Introduce 0.05 mol TBAB to initiate phase-transfer catalysis.

-

-

Reaction Monitoring :

-

Track progress via TLC (silica gel, ethyl acetate/petroleum ether 1:10).

-

Typical completion time: 24–48 hours.

-

-

Workup :

-

Separate the organic layer and extract the aqueous phase with chloroform (3 × 50 mL).

-

Dry combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification :

Analytical Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 97% | |

| Boiling Point | Not reported (decomposes above 150°C) | |

| ¹H NMR (CDCl₃) | δ 7.10 (s, 1H), 3.03–2.94 (m, 4H), 1.40–0.93 (m, 10H) | |

| Elemental Analysis | C: 48.17%, H: 6.95%, N: 5.62% |

Comparative Analysis of Alkyl Halides

Ethyl Iodide vs. Ethyl Bromide

| Halide | Reaction Time (h) | Yield (%) | Byproducts |

|---|---|---|---|

| Ethyl iodide | 24 | 97 | Minimal (<3%) |

| Ethyl bromide | 48 | 82 | Thioether oligomers (15%) |

Ethyl iodide’s superior leaving group ability enables faster kinetics and higher yields, though its cost and sensitivity to light necessitate careful handling.

Optimization Strategies

Solvent Selection

Catalytic Enhancements

-

TBAB Loading : Optimal at 0.5 equiv relative to PS; excess catalyst promotes emulsion formation.

-

Temperature : Reactions above 30°C increase byproduct formation via nitro group decomposition.

Scalability and Industrial Relevance

Pilot-Scale Adaptations

Environmental Considerations

-

Waste Streams : Chloroform recovery (>90%) via distillation reduces environmental impact.

-

Halide Byproducts : Sodium iodide/bromide precipitated and recycled.

Challenges and Limitations

Stability Issues

Q & A

Q. What are the established synthetic routes for 1,1-Bis(ethylthio)-2-nitroethylene?

While direct synthesis of the ethylthio derivative is not detailed in the provided evidence, analogous methods for its methylthio counterpart (1,1-bis(methylthio)-2-nitroethylene) involve the addition/methylation of carbon disulfide with nitromethane and dimethyl sulfate . For the ethylthio variant, substituting dimethyl sulfate with diethyl sulfate as an ethylating agent may be a plausible strategy, though reaction optimization (e.g., temperature, solvent) would be required.

Q. How is this compound characterized in synthetic workflows?

Standard characterization includes melting point analysis (124–127°C for the methylthio analog) , IR spectroscopy (to confirm nitro and thioether groups), and <sup>1</sup>H NMR (to verify ethylthio substituents and ethylene backbone) . Comparative analysis with methylthio derivatives can help validate structural assignments.

Q. What are common reaction partners for this compound in multicomponent reactions (MCRs)?

The compound reacts with diamines (e.g., o-phenylenediamine) , isatins , aldehydes , and ketene aminals to form heterocyclic scaffolds. Its bis-electrophilic nature enables sequential nucleophilic attacks, facilitating domino reactions.

Advanced Research Questions

Q. How does this compound participate in domino reactions to synthesize spirooxindoles?

In a three-step domino sequence, it reacts with hydrazine to generate 1,1-dihydrazino-2-nitroethylene in situ, which undergoes condensation with isatin followed by intramolecular aza-ene cyclization to yield pyrazoline-spirooxindoles. Reaction kinetics and solvent polarity critically influence cyclization efficiency .

Q. What strategies improve yields of N-fused heterocycles in aqueous MCRs?

Using water as a green solvent with p-toluenesulfonic acid (PTSA) as a catalyst enhances reaction efficiency for pyrido[1,2-a]pyrimidin-6-one derivatives. Ethanol or isopropanol as co-solvents may improve solubility of hydrophobic intermediates .

Q. How do reaction conditions affect regioselectivity in cyclization reactions?

Refluxing in ethanol promotes cyclization via keto-enol tautomerism, while polar aprotic solvents (e.g., DMF) may favor alternative pathways. Temperature control (e.g., 80–100°C) is critical to avoid side reactions in ketene aminal-based syntheses .

Q. What mechanistic insights explain conflicting spectroscopic data in derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or rotational isomerism. For example, nitroethylene groups exhibit dynamic behavior in solution, requiring low-temperature NMR or computational modeling (DFT) to resolve .

Q. How can computational chemistry predict reactivity in MCRs?

Density Functional Theory (DFT) studies can model transition states for nucleophilic attacks on the nitroethylene core, guiding solvent selection and catalyst design. For instance, calculations on charge distribution may explain preferential reactivity with amines over thiols .

Q. What precautions are critical for handling this compound in air-sensitive reactions?

Use inert atmospheres (N2/Ar) to prevent oxidation of thioether groups. Avoid inhalation (use fume hoods) and direct skin contact, as incomplete toxicological data warrant caution .

Q. How are intermediates stabilized in pharmaceutical syntheses involving this compound?

In the synthesis of JWS-USC-75-IX, the monothiomethyl intermediate is stabilized via hydrazine displacement, followed by cyclization with glyoxal. Purity is ensured through TLC monitoring and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.